molecular formula C11H7Cl2NO B6367951 6-(2,3-Dichlorophenyl)pyridin-2(1H)-one CAS No. 1111110-84-9

6-(2,3-Dichlorophenyl)pyridin-2(1H)-one

Cat. No.: B6367951
CAS No.: 1111110-84-9
M. Wt: 240.08 g/mol
InChI Key: VHULXSWSNLMKMM-UHFFFAOYSA-N
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Description

6-(2,3-Dichlorophenyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dichlorophenyl)pyridin-2(1H)-one typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-pyridone under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dichlorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridinone derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2,3-Dichlorophenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

6-(2,3-Dichlorophenyl)pyridin-2(1H)-one can be compared to other similar compounds, such as:

    2-(2,3-Dichlorophenyl)pyridine: Lacks the carbonyl group, which may affect its reactivity and biological activity.

    6-(2,4-Dichlorophenyl)pyridin-2(1H)-one: Similar structure but with different substitution pattern, which can influence its chemical properties and applications.

    6-(2,3-Difluorophenyl)pyridin-2(1H)-one: Fluorine substitution can lead to different electronic effects and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridinone core, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(2,3-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-4-1-3-7(11(8)13)9-5-2-6-10(15)14-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHULXSWSNLMKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683026
Record name 6-(2,3-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-84-9
Record name 6-(2,3-Dichlorophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,3-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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